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Compound of Interest

(5-methyl-1H-indazol-6-yl)boronic
Compound Name: d
aci

Cat. No.: B1387065

The indazole ring system, a bioisostere of indole, is a privileged scaffold in drug discovery,
appearing in numerous biologically active compounds.[1] Its unique electronic properties and
ability to participate in hydrogen bonding interactions make it a cornerstone for designing
molecules that modulate various biological targets. The introduction of a boronic acid moiety
onto this scaffold dramatically enhances its synthetic utility.

Boronic acids are exceptionally versatile intermediates, primarily due to their participation in the
Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed
reaction allows for the precise and efficient formation of carbon-carbon bonds, enabling the
construction of complex biaryl and heteroaryl structures that are central to many modern
pharmaceuticals.[2][4] Furthermore, the boronic acid group itself can act as a pharmacophore,
forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active
sites, a mechanism exploited by several FDA-approved drugs.[5][6]

(5-methyl-1H-indazol-6-yl)boronic acid combines the desirable indazole core with this
powerful chemical handle, positioning it as a key building block for creating novel chemical
entities with therapeutic potential.

Physicochemical Profile and Structural Isomers

A precise understanding of a compound's physical properties is fundamental to its application.
Below is a comparative table of (5-methyl-1H-indazol-6-yl)boronic acid and its closely related
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structural isomers. The similarities in molecular weight and formula underscore the subtlety and
importance of regiochemistry in determining the ultimate biological and chemical activity.

Molecular
Compound Molecular .
CAS Number Weight (g/mol  Form
Name Formula )
(5-methyl-1H-
indazol-6- 1310383-42-6 CsH9BN20:2 175.98 Solid[7]
yl)boronic acid
(5-Methyl-1H- _ _
) White to light
indazol-4- 1245816-10-7 CsHoBN202 175.98 ]
) ) solid[8]
yl)boronic acid
(6-Methyl-1H-
indazol-5- 1310405-35-6 CsHoBN202 175.98 Solid[9][10]
yl)boronic acid
1-Methyl-1H-
indazole-6- 1150114-80-9 CsH9BN20:2 175.98 Solid
boronic acid
1-Methyl-1H-
indazole-5- 590418-08-9 CsHoBN20:2 175.98 -
boronic acid

Synthesis and Mechanistic Considerations

The synthesis of aryl and heteroaryl boronic acids typically involves the borylation of an
organometallic intermediate derived from a corresponding halide. A robust and widely
applicable strategy involves the halogen-metal exchange of a bromo-indazole followed by
trapping with a borate ester.

Proposed Synthetic Workflow

A plausible and efficient synthesis of (5-methyl-1H-indazol-6-yl)boronic acid starts from the
commercially available 5-methyl-1H-indazole. The workflow involves regioselective bromination
followed by a lithium-halogen exchange and borylation.
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Step 1: Regioselective Bromination

. N-Bromosuccinimide (NBS)
[S-melhyl-lH-mdazole)— [ in Acetonitrile ]

Electrgphilic
Aromatic Substitution

Step 2: Protection (Optional but Recommended)

r
6-bromo-5-methyl-1H-indazole | e.g., SEM-CI, NaH

N-Protetion

Step 3: Borylation
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e

v Step 4: Deprotection & Hydrolysis
A,

~
E’rotected Boronic Ester Intermedia!ﬂ__
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Hydrolys

(5-methyl-1H-indazol-6-yl)boronic acid
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Caption: Proposed synthetic pathway for (5-methyl-1H-indazol-6-yl)boronic acid.

Detailed Experimental Protocol: Synthesis
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Disclaimer: This is a representative protocol adapted from standard procedures for analogous

compounds.[11][12] All reactions should be performed by trained chemists under an inert

atmosphere with appropriate personal protective equipment.

Step 1: Synthesis of 6-bromo-5-methyl-1H-indazole

To a stirred solution of 5-methyl-1H-indazole (1.0 eq) in anhydrous acetonitrile (ACN), cool
the mixture to 0 °C.

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains
below 5 °C.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 6-bromo-5-methyl-
1H-indazole.

Step 2: Synthesis of (5-methyl-1H-indazol-6-yl)boronic acid

N-Protection (Recommended): To a solution of 6-bromo-5-methyl-1H-indazole (1.0 eq) in
anhydrous THF, add NaH (1.2 eq) at 0 °C. Stir for 30 minutes, then add a suitable protecting
group reagent (e.g., SEM-CI, 1.1 eq). Stir overnight at room temperature. Work up by
guenching with water and extracting with ethyl acetate. Purify as needed. The protection of
the indazole N-H prevents side reactions during the lithiation step.

Dissolve the N-protected 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous THF and cool
the solution to -78 °C under an argon atmosphere.

Add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting mixture at
-78 °C for 1 hour. The lithium-halogen exchange is typically rapid at this temperature.
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» To the reaction mixture, add triisopropy! borate (1.5 eq) dropwise, maintaining the
temperature at -78 °C.

 After addition, allow the reaction to slowly warm to room temperature and stir for 12-16
hours.

» Quench the reaction by the slow addition of 1 M aqueous HCI solution at 0 °C. Stir vigorously
for 1-2 hours to effect hydrolysis of the borate ester and removal of the protecting group.

o Extract the product with ethyl acetate. The product may precipitate or remain in the aqueous
layer depending on pH. Adjust pH if necessary to facilitate extraction.

» Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

e The crude product can be purified by recrystallization or trituration from a suitable solvent
system (e.g., ether/hexanes) to yield the final product.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The premier application of (5-methyl-1H-indazol-6-yl)boronic acid is its use as a nucleophilic
partner in Suzuki-Miyaura cross-coupling reactions.[1][13] This reaction provides a powerful
method for C-C bond formation between the C6 position of the indazole and various sp?-
hybridized carbon atoms (aryl, vinyl, heteroaryl).

Catalytic Cycle Mechanism

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.
The key steps are oxidative addition, transmetalation, and reductive elimination.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Detailed Experimental Protocol: Suzuki-Miyaura
Coupling

Disclaimer: This is a general protocol. Optimization of catalyst, ligand, base, and solvent may
be required for specific substrates.[4][14]

« To areaction vial, add (5-methyl-1H-indazol-6-yl)boronic acid (1.2 eq), the aryl halide
partner (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl2-CH2Clz, 3-5 mol%), and a base
(e.g., K2COs or Cs2CO0s3, 2-3 eq).

o Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

e Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4.1 ratio). The water
is crucial for activating the boronic acid in the transmetalation step.[3]

o Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C)
with vigorous stirring.

¢ Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24
hours.

e Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
 Filter the mixture through a pad of Celite® to remove the palladium catalyst.

o Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to obtain the desired
biaryl or heteroaryl product.

Applications in Medicinal Chemistry

The (5-methyl-1H-indazol-6-yl) moiety is a valuable pharmacophore for developing targeted
therapeutics. Its utility stems from its ability to form key interactions with biological targets and
its prime positioning for synthetic elaboration via the boronic acid handle.
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» Kinase Inhibitors: The indazole core is prevalent in numerous kinase inhibitors. The C6
position can be functionalized via Suzuki coupling to introduce aryl or heteroaryl groups that
occupy the hydrophobic regions of the ATP-binding pocket. The 5-methyl group can provide
additional van der Waals contacts or sterically orient the molecule for optimal binding.

e Enzyme Inhibition: As a boronic acid, the compound itself has the potential to act as an
inhibitor of serine or threonine hydrolases.[5] The boronic acid can form a tetrahedral,
covalent but reversible adduct with the catalytic hydroxyl group in an enzyme's active site.

o Scaffold for Library Synthesis: The true power of this building block lies in its ability to
facilitate the rapid synthesis of diverse compound libraries.[2] By coupling (5-methyl-1H-
indazol-6-yl)boronic acid with a wide array of aryl and heteroaryl halides, researchers can
efficiently explore the structure-activity relationship (SAR) around the indazole core,
accelerating the lead optimization process in drug discovery.

Safety, Handling, and Storage

As a member of the boronic acid class of compounds, (5-methyl-1H-indazol-6-yl)boronic
acid requires careful handling.

» Hazards Identification: Based on data for analogous compounds, it may be harmful if
swallowed, cause skin irritation, and cause serious eye irritation.[15] It may also cause
respiratory irritation.[15]

o Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-
resistant gloves.[15][16][17]

« Handling: Avoid creating dust.[17][18] Wash hands thoroughly after handling.[16] Do not eat,
drink, or smoke when using this product.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17]
Boronic acids can be prone to dehydration to form boroxines, so storage under an inert
atmosphere is recommended for long-term stability.

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[16][17]
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Conclusion

(5-methyl-1H-indazol-6-yl)boronic acid stands as a highly valuable and versatile building
block for chemical synthesis and drug discovery. Its strategic combination of the biologically
relevant indazole scaffold and the synthetically powerful boronic acid functional group makes it
an essential tool for creating complex molecules. Through robust synthetic protocols and its
cornerstone application in Suzuki-Miyaura cross-coupling, this compound provides a reliable
gateway to novel chemical matter, empowering researchers to push the boundaries of
medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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